molecular formula C7H7ClN2O B567194 4-Chloro-6-methoxy-2-vinylpyrimidine CAS No. 1245649-66-4

4-Chloro-6-methoxy-2-vinylpyrimidine

Cat. No.: B567194
CAS No.: 1245649-66-4
M. Wt: 170.596
InChI Key: BTCOGECEXAPZBZ-UHFFFAOYSA-N
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Description

4-Chloro-6-methoxy-2-vinylpyrimidine is a heterocyclic organic compound with the molecular formula C7H7ClN2O It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methoxy-2-vinylpyrimidine typically involves the reaction of 4-chloro-6-methoxy-2-methylpyrimidine with a vinylating agent. One common method is the reaction of 4-chloro-6-methoxy-2-methylpyrimidine with acetylene in the presence of a base such as potassium tert-butoxide. The reaction is carried out in a solvent like N-methylpyrrolidone at a temperature of 0–5°C for a period of 30 minutes, followed by stirring for an additional 2 hours .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity starting materials and solvents, along with rigorous quality control measures, ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methoxy-2-vinylpyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at position 4 can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.

    Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as ethanol or dimethyl sulfoxide.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid or osmium tetroxide.

    Reduction: Catalysts like palladium on carbon or platinum oxide in the presence of hydrogen gas.

Major Products Formed

    Nucleophilic Substitution: Products include 4-amino-6-methoxy-2-vinylpyrimidine, 4-thio-6-methoxy-2-vinylpyrimidine, and 4-alkoxy-6-methoxy-2-vinylpyrimidine.

    Oxidation: Products include 4-chloro-6-methoxy-2-(2,3-epoxypropyl)pyrimidine and 4-chloro-6-methoxy-2-(2,3-dihydroxypropyl)pyrimidine.

    Reduction: The major product is 4-chloro-6-methoxy-2-ethylpyrimidine.

Scientific Research Applications

4-Chloro-6-methoxy-2-vinylpyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor for the development of bioactive molecules with potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of antiviral and anticancer agents.

    Industry: It is used in the development of agrochemicals, including herbicides and fungicides.

Mechanism of Action

The mechanism of action of 4-Chloro-6-methoxy-2-vinylpyrimidine involves its interaction with specific molecular targets. The vinyl group allows for the formation of covalent bonds with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The chlorine and methoxy groups contribute to the compound’s overall reactivity and binding affinity. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-methoxy-2-vinylpyrimidine is unique due to its vinyl group, which provides additional reactivity compared to similar compounds

Properties

IUPAC Name

4-chloro-2-ethenyl-6-methoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O/c1-3-6-9-5(8)4-7(10-6)11-2/h3-4H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTCOGECEXAPZBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)C=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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